2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C11H21NO6S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulphonate group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate esters.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulphonate group can form strong ionic bonds with positively charged sites on proteins, while the hydroxyethoxyethyl group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- 2-(2-Hydroxyethoxy)ethyl 2-oxo-2-phenylacetate
- 2-((2-Methylprop-2-enoyl)oxy)ethyl 3-oxobutanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This dual functionality makes it particularly valuable in applications requiring both solubility and reactivity .
Eigenschaften
CAS-Nummer |
85169-24-0 |
---|---|
Molekularformel |
C11H21NO6S |
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C11H21NO6S/c1-4-10(14)12-11(2,3)9-19(15,16)18-8-7-17-6-5-13/h4,13H,1,5-9H2,2-3H3,(H,12,14) |
InChI-Schlüssel |
SGIHMIJIJOLHAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS(=O)(=O)OCCOCCO)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.